Bibs 39
Bibs 39
BIBS39 is a nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor (Ki = 29 nM in rat lung membranes). It is selective for AT1 over AT2 receptors (Ki = 480 nM in isolated rat adrenal medulla), as well as α1-, α2-, β1-, and β2-adrenergic, adenosine A1 and A2, muscarinic M1, M2, and M3, and atrial natriuretic peptide receptors (Kis = >100 µM for all). BIBS39 (0.3-10 mg/kg) decreases diastolic blood pressure in pithed normotensive rats without affecting heart rate and in renal hypertensive rats with an increase in heart rate when administered at doses ranging from 1 to 30 mg/kg.
BIBS-39 is a novel, nonpeptide angiotensin II receptor antagonist, showing antihypertensive activity. In contrast to the angiotensin II receptor subtype 1 (AT1) selective drug DuP 753, BIBS-39 also displays affinity for the angiotensin II receptor subtype 2. BIBS 39 displaced [125I] AII from its specific binding sites with a K(i) value of 29 +/- 7 nM for the AII subtype I (AT1) receptor and a K(i) value of 480 +/- 110 nM for the AII subtype 2 (AT2) receptor. BIBS 39 appears to be effective antihypertensives in the model of the renal hypertensive rat.
BIBS-39 is a novel, nonpeptide angiotensin II receptor antagonist, showing antihypertensive activity. In contrast to the angiotensin II receptor subtype 1 (AT1) selective drug DuP 753, BIBS-39 also displays affinity for the angiotensin II receptor subtype 2. BIBS 39 displaced [125I] AII from its specific binding sites with a K(i) value of 29 +/- 7 nM for the AII subtype I (AT1) receptor and a K(i) value of 480 +/- 110 nM for the AII subtype 2 (AT2) receptor. BIBS 39 appears to be effective antihypertensives in the model of the renal hypertensive rat.
Brand Name:
Vulcanchem
CAS No.:
133085-33-3
VCID:
VC0521192
InChI:
InChI=1S/C32H36N4O3/c1-2-3-13-30-35-28-19-18-25(34-32(39)33-24-9-5-4-6-10-24)20-29(28)36(30)21-22-14-16-23(17-15-22)26-11-7-8-12-27(26)31(37)38/h7-8,11-12,14-20,24H,2-6,9-10,13,21H2,1H3,(H,37,38)(H2,33,34,39)
SMILES:
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5
Molecular Formula:
C32H36N4O3
Molecular Weight:
524.7 g/mol
Bibs 39
CAS No.: 133085-33-3
Cat. No.: VC0521192
Molecular Formula: C32H36N4O3
Molecular Weight: 524.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | BIBS39 is a nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor (Ki = 29 nM in rat lung membranes). It is selective for AT1 over AT2 receptors (Ki = 480 nM in isolated rat adrenal medulla), as well as α1-, α2-, β1-, and β2-adrenergic, adenosine A1 and A2, muscarinic M1, M2, and M3, and atrial natriuretic peptide receptors (Kis = >100 µM for all). BIBS39 (0.3-10 mg/kg) decreases diastolic blood pressure in pithed normotensive rats without affecting heart rate and in renal hypertensive rats with an increase in heart rate when administered at doses ranging from 1 to 30 mg/kg. BIBS-39 is a novel, nonpeptide angiotensin II receptor antagonist, showing antihypertensive activity. In contrast to the angiotensin II receptor subtype 1 (AT1) selective drug DuP 753, BIBS-39 also displays affinity for the angiotensin II receptor subtype 2. BIBS 39 displaced [125I] AII from its specific binding sites with a K(i) value of 29 +/- 7 nM for the AII subtype I (AT1) receptor and a K(i) value of 480 +/- 110 nM for the AII subtype 2 (AT2) receptor. BIBS 39 appears to be effective antihypertensives in the model of the renal hypertensive rat. |
|---|---|
| CAS No. | 133085-33-3 |
| Molecular Formula | C32H36N4O3 |
| Molecular Weight | 524.7 g/mol |
| IUPAC Name | 2-[4-[[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid |
| Standard InChI | InChI=1S/C32H36N4O3/c1-2-3-13-30-35-28-19-18-25(34-32(39)33-24-9-5-4-6-10-24)20-29(28)36(30)21-22-14-16-23(17-15-22)26-11-7-8-12-27(26)31(37)38/h7-8,11-12,14-20,24H,2-6,9-10,13,21H2,1H3,(H,37,38)(H2,33,34,39) |
| Standard InChI Key | OLQFKFSAJNUOPT-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5 |
| Canonical SMILES | CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5 |
| Appearance | Solid powder |
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